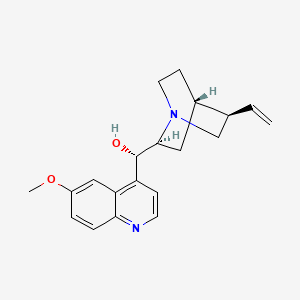

Epiquinine

Description

Historical Trajectories of Cinchona Alkaloids in Synthetic Organic Chemistry

The journey of Cinchona alkaloids in science began in the 17th century with the discovery of the antimalarial properties of Cinchona bark. wiley-vch.de However, their impact on synthetic organic chemistry started with their isolation and characterization. A pivotal moment came in 1820 when Pierre-Joseph Pelletier and Joseph Bienaimé Caventou first isolated quinine (B1679958), the primary active compound. wiley-vch.deunizg.hr This achievement not only provided a pure substance for medical use but also presented a complex molecular structure that would challenge and inspire chemists for generations. unizg.hrwikipedia.org

In 1853, Louis Pasteur demonstrated that the acid-catalyzed isomerization of quinine produced an amorphous toxin he named quinotoxine, a discovery that would become crucial for later synthetic efforts. unizg.hrwikipedia.org The quest to synthesize quinine, driven by its strategic importance and scarcity, became a monumental goal in organic chemistry. unizg.hrwikipedia.org One of the earliest, though unsuccessful, attempts by William Henry Perkin in 1856 to synthesize quinine inadvertently led to the discovery of mauveine, the first synthetic dye, which in turn sparked the birth of the chemical industry. wikipedia.org

The correct atomic connectivity of the Cinchona alkaloids was established by Paul Rabe in 1907. wikipedia.org Rabe, along with Karl Kindler, later claimed the first synthesis of quinine from quinotoxine in 1918, effectively reversing Pasteur's earlier transformation. wikipedia.org This claim, however, was initially met with skepticism due to a lack of detailed experimental evidence. Decades later, the formal total synthesis of quinine was famously reported by Robert Burns Woodward and William Doering in 1944, a landmark achievement in the field. wikipedia.org The controversy surrounding Rabe's earlier work was eventually settled when his conversion of quinotoxine to quinine was successfully replicated. wikipedia.org These foundational efforts in achieving the total synthesis of quinine also led to the isolation and identification of its diastereomers, including quinidine (B1679956), epiquinine (B123177), and epiquinidine (B559691), laying the groundwork for their individual study. wikipedia.org

The role of Cinchona alkaloids expanded dramatically with the advent of asymmetric catalysis. wiley-vch.de Beginning with the work of Wynberg in the late 1970s and early 1980s, these naturally occurring chiral molecules were recognized as highly versatile "privileged" organocatalysts. researchgate.netwiley-vch.de Their application in promoting a wide range of enantioselective transformations, most notably the Sharpless asymmetric dihydroxylation, solidified their status as indispensable tools in modern synthetic chemistry. researchgate.netwiley-vch.de

Table 1: Key Milestones in the History of Cinchona Alkaloids

| Year | Milestone | Key Figure(s) | Significance |

| 1820 | First isolation of quinine. wiley-vch.deunizg.hr | Pelletier & Caventou | Provided a pure, active compound for study and a target for synthesis. unizg.hr |

| 1853 | Conversion of quinine to quinotoxine. wikipedia.org | Louis Pasteur | Provided a key chemical intermediate and understanding of isomerization. unizg.hrwikipedia.org |

| 1856 | Attempted quinine synthesis leads to the discovery of mauveine. wikipedia.org | William Henry Perkin | Unintentionally launched the synthetic dye and modern chemical industries. wikipedia.org |

| 1907 | Correct atomic connectivity of quinine established. wikipedia.org | Paul Rabe | Provided the accurate structural framework for synthetic planning. wikipedia.org |

| 1918 | First synthesis of quinine from quinotoxine reported. wikipedia.org | Rabe & Kindler | Claimed the first successful conversion of a key intermediate back to quinine. wikipedia.org |

| 1944 | Formal total synthesis of quinine. wikipedia.org | Woodward & Doering | Considered a landmark achievement in multistep organic synthesis. wikipedia.org |

| 2001 | First stereoselective total synthesis of quinine. wikipedia.org | Gilbert Stork | Introduced a new, fully stereocontrolled route to the molecule. wikipedia.org |

Epiquinine's Distinctive Role as a Stereoisomer in Contemporary Chemical Investigations

Epiquinine is a diastereomer of quinine, differing only in the stereochemical configuration at the C9 position. researchgate.net This subtle structural change, from the (8S, 9R) configuration in quinine to the (8S, 9S) configuration in epiquinine, results in significant differences in their chemical and physical properties. researchgate.netnih.gov While quinine and its diastereomer quinidine are highly effective antimalarial agents, epiquinine and its epimer epiquinidine are practically inactive in this regard. ncats.io

The distinct spatial arrangement of the hydroxyl group at C9 relative to the quinoline (B57606) and quinuclidine (B89598) rings is central to epiquinine's unique function in modern chemistry. nih.gov This stereochemical inversion alters the molecule's conformation and its ability to interact with other molecules, which is the basis for its application in asymmetric catalysis. nih.gov

In recent years, derivatives of epiquinine, particularly 9-amino(9-deoxy)epi-cinchona alkaloids, have emerged as powerful organocatalysts. acs.orgnih.govrhhz.net These catalysts have proven highly effective in promoting a variety of enantioselective reactions, such as Friedel-Crafts alkylations, Michael additions, and Diels-Alder reactions. acs.orgacs.org The "epi" configuration allows for a different mode of substrate binding and activation compared to catalysts derived from natural quinine or quinidine. nih.govacs.org Mechanistic studies have revealed that catalysts like 9-amino(9-deoxy)epiquinine can form well-structured supramolecular assemblies with reactants, where noncovalent interactions precisely control the stereochemical outcome of the reaction. acs.orgnih.gov This ability to induce high levels of stereoselectivity, often complementary to that achieved with the natural alkaloids, makes epiquinine-derived catalysts invaluable for accessing specific enantiomers of complex molecules. rhhz.netrsc.org

Table 2: Comparison of Major Cinchona Alkaloids and their Epimers

| Compound | Configuration at C8 | Configuration at C9 | Methoxy (B1213986) Group |

| Quinine | S | R | Present |

| Epiquinine | S | S | Present |

| Quinidine | R | S | Present |

| Epiquinidine | R | R | Present |

| Cinchonidine | S | R | Absent |

| Cinchonine (B1669041) | R | S | Absent |

Evolution of Advanced Synthetic Strategies for Cinchona Alkaloid Epimers

The growing importance of Cinchona alkaloid epimers like epiquinine as organocatalysts has driven the development of efficient synthetic methods to access them. rhhz.netresearchgate.net Since epiquinine is not as abundant naturally as quinine, chemical synthesis and semi-synthesis from more readily available alkaloids are crucial. ncats.io The primary challenge lies in the stereoselective inversion of the configuration at the C9 carbon.

Early methods identified epiquinine as a byproduct in the reduction of quininone, an intermediate in the synthesis of quinine. wikipedia.org However, modern strategies focus on the direct conversion of natural alkaloids. A common and effective approach involves a two-step sequence starting from quinine. The C9-hydroxyl group is first made into a good leaving group, often by converting it to a mesylate. Subsequent treatment with a nucleophile in an SN2 reaction proceeds with inversion of stereochemistry. nih.gov

A more direct, one-pot procedure utilizes the Mitsunobu reaction. nih.gov This method allows for the conversion of the C9-hydroxyl group of quinine into an azide (B81097) with inversion of configuration. nih.govnih.gov The resulting 9-epi-azido-alkaloid can then be reduced to the corresponding 9-amino(9-deoxy)epiquinine, a highly valuable catalyst precursor. nih.govnih.gov These methods have been optimized for scale-up, enabling the production of gram-scale quantities of these important "epi" series catalysts. nih.gov

Furthermore, total synthesis has also been employed to create unnatural enantiomers, such as (+)-quinine and its corresponding (-)-9-epi-quinine. rsc.org These syntheses often rely on sophisticated organocatalytic steps to establish the correct stereochemistry early in the synthetic sequence, highlighting the synergy between the Cinchona alkaloids as targets and as tools in their own creation. rsc.orgresearchgate.net These advanced strategies provide chemists with access to the full matrix of Cinchona stereoisomers, expanding the toolbox for asymmetric synthesis and enabling the development of novel catalytic processes. rhhz.net

Structure

3D Structure

Properties

IUPAC Name |

(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOUPRKONTZGTKE-FEBSWUBLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601269906 | |

| Record name | Cinchonan-9-ol, 6′-methoxy-, (8α,9S)-(±)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601269906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72402-51-8, 572-60-1 | |

| Record name | Cinchonan-9-ol, 6′-methoxy-, (8α,9S)-(±)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72402-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epiquinine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=572-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epiquinine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000572601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinchonan-9-ol, 6′-methoxy-, (8α,9S)-(±)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601269906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (8α,9S)-6'-methoxycinchonan-9-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.493 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EPIQUININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4M9989F55E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Epiquinine and Its Derivatives

Stereoselective Epimerization Strategies

The primary challenge in converting quinine (B1679958) to epiquinine (B123177) lies in the selective inversion of the stereocenter at the C9 carbon, which bears a hydroxyl group. Methodologies have been developed that leverage both equilibrium-driven processes and direct stereochemical inversion reactions to achieve this transformation.

One of the foundational approaches to epiquinine synthesis involves the base-catalyzed epimerization of quinine. This strategy does not directly invert the C9 alcohol but proceeds through a ketone intermediate, known as quininone (or quinotoxine), which can exist in equilibrium with its C9 epimer via a common enolate.

The base-catalyzed epimerization relies on the principle of keto-enol tautomerism. youtube.comkhanacademy.org The process is initiated by the oxidation of quinine's C9 secondary alcohol to the corresponding ketone, quininone. Under basic conditions, a proton on the C9 carbon, which is alpha to the carbonyl group, becomes acidic and can be abstracted by a base. libretexts.org

This deprotonation results in the formation of a planar, achiral enolate intermediate that is stabilized by resonance. libretexts.org The equilibrium between the keto (quininone) and enol forms is central to the epimerization process. youtube.comwikipedia.org Reprotonation of the enolate can occur from either face of the planar structure. Protonation from one side regenerates the original ketone, while protonation from the opposite face yields its C9 epimer. Subsequent reduction of this equilibrated mixture of ketones produces both quinine and the desired epiquinine. pitt.edu

The mechanism proceeds as follows:

Oxidation: Quinine is first oxidized to quininone.

Deprotonation: A base removes the acidic α-hydrogen from the C9 position of quininone.

Enolate Formation: A resonance-stabilized enolate ion is formed.

Reprotonation: The enolate is protonated, leading to a mixture of C9 epimeric ketones.

Reduction: The ketone mixture is reduced to yield a mixture of quinine and epiquinine.

The diastereoselectivity of the epimerization process—the ratio of epiquinine to quinine in the final product—is highly dependent on the reaction conditions. Key parameters that can be optimized include the choice of base, solvent, temperature, and reducing agent. Historical and modern synthetic efforts have explored various conditions to influence the final diastereomeric ratio. For instance, early work by Rabe and Kindler involved the reduction of quinotoxine with aluminum powder and sodium ethoxide in ethanol, which yielded quinine along with its diastereomers, including epiquinine. wikipedia.orgpitt.edu In a more stereoselective example, the final step of the Woodward-Doering formal synthesis involved an oxidation that produced quinine and epiquinine in a 14:1 ratio by using sodium hydride and dimethylsulfoxide (DMSO) with oxygen. wikipedia.org

Optimizing these parameters is crucial for maximizing the yield of the desired epimer. The choice of solvent can affect the stability and reactivity of the enolate intermediate, while the base's strength influences the rate of deprotonation. The final reduction step's stereoselectivity also plays a critical role in determining the product distribution.

| Conditions (Base/Solvent/Reagent) | Diastereomeric Ratio (Quinine:Epiquinine) | Reference |

|---|---|---|

| Aluminum powder, Sodium ethoxide/Ethanol | Mixture of diastereomers | wikipedia.orgpitt.edu |

| Sodium hydride, DMSO/O₂ | 14:1 | wikipedia.org |

Continuous-flow microreactor technology offers a modern solution for optimizing chemical reactions by providing superior control over key parameters compared to traditional batch processing. aurigeneservices.comalmacgroup.com The application of this technology to the base-catalyzed epimerization of quinine can offer significant advantages. Microreactors feature a high surface-area-to-volume ratio, which allows for extremely efficient heat transfer and precise temperature control. almacgroup.com

In the context of epimerization, this precise control can be used to maintain an optimal temperature that favors the desired kinetic or thermodynamic equilibrium of the enolate intermediate. Furthermore, the residence time—the duration the reactants spend within the reactor—can be accurately controlled, allowing the reaction to be quenched at the point of maximum diastereoselectivity. beilstein-journals.org By integrating sequential reaction steps in a "telescoped" process, an oxidation-epimerization-reduction sequence could be performed in a continuous stream without isolating intermediates, improving efficiency and safety. nih.gov This level of control can potentially lead to higher yields and better diastereomeric ratios of epiquinine than achievable in conventional batch systems.

A more direct and highly stereospecific method for converting quinine to epiquinine is the Mitsunobu reaction. wikipedia.org This powerful reaction allows for the direct inversion of a secondary alcohol's stereocenter. organic-chemistry.orgchem-station.com For Cinchona alkaloids like quinine, a one-pot procedure involving Mitsunobu esterification followed by in situ saponification has been developed, providing an efficient route to the 9-epi diastereomers. researchgate.net

The reaction typically involves treating the alcohol (quinine) with triphenylphosphine (PPh₃), an azodicarboxylate such as diethyl azodicarboxylate (DEAD), and an acidic nucleophile, for example, 4-nitrobenzoic acid. researchgate.net The process results in the formation of an ester with the opposite stereochemistry at the C9 position. Subsequent hydrolysis (saponification) of this ester cleaves the ester bond, yielding epiquinine with a complete inversion of configuration. chem-station.comresearchgate.net This method is often advantageous due to its high stereospecificity, mild reaction conditions, and operational simplicity. researchgate.net

| Starting Alkaloid | Product (9-epi isomer) | Reported Yield | Reference |

|---|---|---|---|

| Quinine | Epiquinine | 81% | researchgate.net |

| Cinchonidine | Epi-cinchonidine | 85% | researchgate.net |

| Quinidine (B1679956) | Epi-quinidine | 83% | researchgate.net |

| Cinchonine (B1669041) | Epi-cinchonine | 88% | researchgate.net |

The stereochemical inversion observed in the Mitsunobu reaction is a hallmark of a bimolecular nucleophilic substitution (SN2) mechanism. nih.govnih.govnii.ac.jp The reaction pathway can be broken down into several key steps:

Betaine Formation: The triphenylphosphine, acting as a nucleophile, first attacks the electrophilic diethyl azodicarboxylate (DEAD). This results in the formation of a zwitterionic adduct, often referred to as a betaine. wikipedia.org

Proton Transfer: The betaine is a strong base and deprotonates the acidic nucleophile (e.g., 4-nitrobenzoic acid), forming an ion pair. wikipedia.org

Alcohol Activation: The C9-hydroxyl group of quinine acts as a nucleophile and attacks the positively charged phosphorus atom of the protonated betaine. This step forms a key intermediate, an alkoxyphosphonium salt. The original hydroxyl group is now converted into an excellent leaving group (triphenylphosphine oxide). nih.govyoutube.com

SN2 Attack: The conjugate base of the acidic nucleophile (the carboxylate anion) performs a backside nucleophilic attack on the C9 carbon. chem-station.comnih.gov

Inversion of Configuration: This SN2 displacement occurs with a complete Walden inversion of the stereocenter. The bulky alkoxyphosphonium group is displaced, leading to the formation of the ester product with its stereochemistry at C9 inverted relative to the starting quinine. nii.ac.jp Subsequent hydrolysis of the ester yields the final epiquinine product.

This well-defined SN2 pathway ensures a high degree of stereochemical control, making the Mitsunobu reaction a reliable and powerful tool for the synthesis of epiquinine from quinine. nih.gov

Mitsunobu Reaction-Mediated C9-Stereochemical Inversion

Reagent and Solvent System Optimization for Efficiency

In the total synthesis of unnatural (+)-quinine and (–)-9-epi-quinine, the final hydroxylation step to introduce the C9 hydroxyl group is a critical transformation. The choice of oxidizing agent and solvent system directly influences the diastereomeric ratio of quinine to epiquinine. For instance, employing a system of sodium hydride, dimethyl sulfoxide (B87167) (DMSO), and oxygen has been shown to produce a quinine to epiquinine ratio of approximately 14:1. udel.eduwikipedia.org This highlights the importance of reagent selection in controlling the stereochemical outcome at the C9 position.

Furthermore, in organocatalytic approaches, the catalyst loading and the nature of co-reagents are optimized to enhance efficiency. In a notable enantioselective synthesis, the key organocatalytic cascade reaction proceeded with high yield and excellent enantiomeric excess using just 0.5 mol% of the diphenylprolinol silyl ether catalyst. nih.govresearchgate.netresearchgate.net The use of trimethylsilyl cyanide (TMSCN) and a Lewis acid such as BF₃·Et₂O in the subsequent Strecker-type cyanation is crucial for the efficient formation of the cyano δ-thiolactam intermediate. chemistryviews.org The solvent's polarity can also play a role; theoretical studies on related compounds suggest that less polar solvents like chloroform may be more favorable than polar solvents such as water and ethanol for certain stereoselective processes. researchgate.net

The table below summarizes key reagent and solvent optimizations in pivotal steps toward epiquinine synthesis.

| Reaction Step | Reagents | Solvent | Key Optimization Outcome | Reference |

| C9 Hydroxylation | NaH, O₂ | DMSO | Controlled diastereoselectivity (quinine:epiquinine ~14:1) | udel.eduwikipedia.org |

| Organocatalytic Cascade | Diphenylprolinol silyl ether | Not specified | High yield and enantioselectivity with low catalyst loading (0.5 mol%) | nih.govresearchgate.net |

| Strecker-type Cyanation | TMSCN, BF₃·Et₂O | Not specified | Efficient formation of cyano δ-thiolactam in 90% yield over two steps | chemistryviews.org |

| Quinuclidine (B89598) Formation | Organolithium reagents | THF | Efficient gram-scale coupling of piperidine and dihydroquinoline units | nih.govresearchgate.net |

Enantioselective Total Synthesis Approaches to Epiquinine Scaffolds

The absolute and relative stereochemistry of epiquinine's four chiral centers demands a highly controlled enantioselective synthetic approach. Modern total synthesis strategies have moved beyond relying on chiral starting materials from the natural chiral pool, instead focusing on creating stereocenters through asymmetric catalysis. nih.gov This allows for the synthesis of not only naturally occurring alkaloids but also their "unnatural" enantiomers, which are valuable as pseudoenantiomeric catalysts. nih.govresearchgate.net

Organocatalytic Cascade Transformations

A key transformation involves a sequence initiated by a diphenylprolinol silyl ether-mediated Michael reaction. researchgate.netnih.gov This is followed by a series of reactions including an aza-Henry reaction, hemiaminalization, and elimination, all occurring in a one-pot sequence to afford a chiral tetrahydropyridine with excellent enantioselectivity. researchgate.netnih.gov

Formal Aza [3+3] Cycloaddition / Strecker-Type Cyanation Sequences

A particularly elegant and effective organocatalytic cascade for constructing the epiquinine scaffold is a successive formal aza [3+3] cycloaddition and Strecker-type cyanation. nih.govresearchgate.netresearchgate.net This sequence serves as the key transformation in a highly practical total synthesis of (–)-9-epi-quinine. nih.govresearchgate.net

The process begins with an asymmetric formal aza [3+3] cycloaddition between a 5-hydroxypentenal derivative and a thiomalonamate, catalyzed by a diphenylprolinol silyl ether catalyst. chemistryviews.org This reaction constructs a chiral 4-alkyl piperidine-2-ol intermediate. Without isolation, this hemiaminal is subjected to a Strecker-type cyanation using trimethylsilyl cyanide and a Lewis acid. chemistryviews.orgorganic-chemistry.org This one-pot, two-step sequence efficiently generates a highly functionalized and optically active tetrasubstituted piperidine derivative, which is a crucial building block for the rest of the synthesis. nih.govresearchgate.netresearchgate.net This reaction proceeded in high yield and gave excellent enantiomeric excess. nih.govresearchgate.net

Control of Multiple Stereocenters in One-Pot Syntheses

A central challenge in synthesizing complex molecules like epiquinine is the precise control of multiple stereocenters. nih.gov One-pot, or pot-economical, syntheses have emerged as a highly effective strategy to address this challenge, allowing for the sequential formation of several bonds and stereocenters in a single reaction vessel, thereby avoiding the laborious purification of intermediates. nih.gov

An enantioselective total synthesis of (–)-quinine, a diastereomer of epiquinine, has been achieved using a five-pot approach. researchgate.netnih.gov

Pot 1: A sequence of five reactions, including a Michael reaction, aza-Henry reaction, and hemiaminalization, establishes a chiral tetrahydropyridine intermediate with excellent enantioselectivity. researchgate.netnih.gov

Pot 2: Another five reactions proceed with high diastereoselectivity to yield a trisubstituted piperidine with the desired stereochemistry for the Cinchona alkaloid core. researchgate.netnih.gov

Retrosynthetic Analysis for Complex Epiquinine Structures

Retrosynthetic analysis is a problem-solving technique used to plan the synthesis of complex organic molecules. wikipedia.orgias.ac.in The process involves deconstructing the target molecule into simpler, readily available starting materials through a series of imaginary "disconnections" that correspond to reliable chemical reactions. wikipedia.org

For a complex structure like epiquinine, the retrosynthetic analysis reveals key strategic bonds and intermediates. A common strategy for Cinchona alkaloids involves disconnecting the quinuclidine ring system. nih.govresearchgate.net

A typical retrosynthetic analysis for the epiquinine/quinine scaffold is as follows:

Target Molecule (Epiquinine): The final structure with its defined stereochemistry.

Disconnect C6–N bond: The quinuclidine ring is opened via a disconnection corresponding to an intramolecular SN2 reaction. This reveals a substituted piperidine precursor. nih.gov

Disconnect C9–C4' bond: The bond connecting the piperidine and quinoline (B57606) moieties is disconnected. This points to a forward reaction involving the addition of a quinoline nucleophile to a piperidinecarbaldehyde electrophile. nih.gov

Simplify Piperidine: The complex piperidine aldehyde is simplified through functional group interconversions to a more basic, highly functionalized piperidine derivative. nih.gov

Disconnect Piperidine Ring: This key intermediate is further deconstructed via the reversal of the organocatalytic cascade reactions (e.g., aza [3+3] cycloaddition/Strecker cyanation or Michael/aza-Henry/hemiaminalization sequences) to simple, achiral starting materials. nih.govnih.gov

This logical process allows chemists to devise multiple synthetic routes and select the most efficient and stereoselective pathway. wikipedia.org

Divergent Synthetic Routes for Cinchona Alkaloid Analogues

While the synthesis of natural products is a significant achievement, the ability to generate analogues and derivatives is crucial for applications in catalysis and medicinal chemistry. Divergent synthesis is a strategy that allows for the creation of a library of related compounds from a common intermediate. researchgate.netnih.gov

The synthetic routes developed for epiquinine are amenable to divergent approaches. By modifying a late-stage intermediate, various analogues can be accessed. For example, using a 2,4-dibromo-6-methoxyquinoline as the quinoline precursor allows for subsequent derivatization at the C2′ position of the final alkaloid structure. nih.gov This strategy was used to synthesize Br(C2′)-(–)-quinine from a common intermediate in good yield. nih.gov

Furthermore, the total synthesis of both quinine and its diastereomer quinidine from a common precursor exemplifies a stereodivergent approach. researchgate.net By controlling the stereochemistry at key steps, it is possible to access different diastereomers of the Cinchona alkaloids. This flexibility is essential for creating a diverse set of organocatalysts, as different diastereomers often provide opposite enantioselectivity in asymmetric reactions. nih.gov The ability to synthesize a wide range of Cinchona alkaloid mimics, which may be difficult to derive from natural sources, opens the door to developing new classes of catalysts. chemistryviews.org

Regioselective and Stereoselective Derivatization of Epiquinine

The epiquinine scaffold, with its unique stereochemistry and multiple reactive sites, presents a versatile platform for the development of novel chiral catalysts and building blocks for asymmetric synthesis. Strategic derivatization of epiquinine allows for the fine-tuning of its steric and electronic properties, leading to enhanced catalytic activity and selectivity. This section explores advanced methodologies for the regioselective and stereoselective derivatization of epiquinine, with a focus on modifications that are pivotal for its application in modern asymmetric catalysis.

Functionalization at the C9-Position for Catalyst Design

The C9 hydroxyl group is a key functional handle in epiquinine, and its modification has been a cornerstone of Cinchona alkaloid catalyst development. The stereochemistry at the C9 position, being epimeric to quinine, offers a distinct chiral environment that can be exploited for various asymmetric transformations.

One of the most significant advancements in this area has been the development of 9-amino(9-deoxy)epi Cinchona alkaloids. These derivatives, where the C9-OH group is replaced by an amino group, have emerged as powerful organocatalysts for the stereoselective functionalization of carbonyl compounds. The synthesis of these primary amines can be achieved through a Mitsunobu reaction to introduce an azide (B81097) group, followed by reduction. An alternative, scalable approach involves the formation of an azide from the O-mesylated derivative of epiquinine, which is then selectively reduced.

These 9-amino(9-deoxy)epiquinine derivatives have proven to be highly effective in a variety of asymmetric reactions, including Michael additions, Friedel-Crafts alkylations, and aldol (B89426) reactions. The primary amino group can participate in iminium or enamine activation of substrates, while the rest of the epiquinine scaffold provides the crucial chiral environment for stereocontrol. For instance, a polystyrene-supported 9-amino(9-deoxy)epi quinine derivative has been successfully employed as a recyclable catalyst in continuous flow asymmetric Michael reactions, demonstrating high conversion and enantioselectivity.

Further functionalization of the C9-amino group to form amides, ureas, thioureas, and squaramides has led to the development of highly efficient bifunctional catalysts. These catalysts can activate both the nucleophile and the electrophile simultaneously, leading to enhanced reactivity and stereoselectivity. For example, an epi-quinine-derived 3,5-bis(trifluoromethyl)benzamide has shown high catalytic activity in the asymmetric nitro-Michael reaction of furanones to a wide range of nitroalkenes.

The table below summarizes the performance of various C9-functionalized epiquinine derivatives in asymmetric catalysis.

| Catalyst Type | Reaction | Substrates | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) |

| 9-amino(9-deoxy)epiquinine | Michael Addition | Aldehydes and Nitroolefins | Up to 99% | Up to 99:1 |

| Polystyrene-supported 9-amino(9-deoxy)epiquinine | Michael Addition (Flow) | Various nucleophiles and enones | >90% | N/A |

| epi-Quinine-derived 3,5-bis(trifluoromethyl)benzamide | Nitro-Michael Reaction | Furanones and Nitroalkenes | 88-98% | >98:2 |

| 9-amino(9-deoxy)epiquinine with squaramide moiety | Cascade Michael Addition | Azlactones and 2-hydroxychalcones | Moderate to excellent | High |

Introduction of Auxiliary Chiral Elements for Stereocontrol

The introduction of additional chiral elements onto the epiquinine framework represents a sophisticated strategy for enhancing stereocontrol in asymmetric reactions. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent transformation. While the classic use of removable chiral auxiliaries attached to epiquinine is not extensively documented, the principle of introducing secondary chiral centers is evident in the design of advanced bifunctional catalysts.

In these systems, a chiral moiety is appended, often via the C9-position, to create a more complex and defined chiral pocket around the catalytic site. These appended chiral groups are not "auxiliaries" in the traditional, removable sense but are integral parts of the final catalyst structure. Their purpose is to introduce additional stereochemical constraints and interactions in the transition state, thereby improving diastereoselectivity and enantioselectivity.

For example, bifunctional catalysts have been developed where the C9-amino group of epiquinine is derivatized with a chiral sulfonamide or a chiral squaramide. These appended groups, in addition to their role in activating the substrate, introduce new stereogenic centers and steric bulk that can significantly influence the facial selectivity of the reaction.

The design of such catalysts often involves creating a synergistic effect between the inherent chirality of the epiquinine core and the newly introduced chiral element. This can lead to "matched" and "mismatched" pairs, where the stereochemical preferences of the two chiral components either reinforce or oppose each other. Careful selection of the auxiliary chiral element is therefore crucial for achieving optimal stereocontrol.

While the development of epiquinine derivatives with removable chiral auxiliaries for substrate control remains a less explored area, the concept of integrating secondary chiral elements into the catalyst structure has proven to be a powerful tool for the design of highly selective organocatalysts.

Development of Cinchona Alkaloid-Mimic Structures via Derivatization

The derivatization of epiquinine can also be directed towards the creation of novel structures that mimic the properties of other Cinchona alkaloids or even entirely different classes of catalysts. This approach is particularly valuable for expanding the catalytic scope of the Cinchona alkaloid family and for gaining a deeper understanding of the structure-activity relationships that govern their catalytic behavior.

A key concept in this area is the synthesis of "pseudo-enantiomers." Quinine and quinidine are often referred to as pseudo-enantiomers because they provide opposite enantiomers of the product in many asymmetric reactions, despite being diastereomers. By strategically modifying the epiquinine scaffold, it is possible to create catalysts that mimic the stereochemical outcome of its diastereomers, such as quinidine. This can be achieved, for example, by altering the conformation of the molecule or by introducing functional groups that electronically or sterically mimic the environment of the target alkaloid.

Furthermore, the core structure of epiquinine can be significantly altered to create Cinchona alkaloid-mimic structures. For instance, modifications to the quinuclidine or quinoline rings can lead to analogues with different steric demands and electronic properties. The total synthesis of quinine and its epimers has provided valuable insights into how the core structure can be constructed and modified, paving the way for the rational design of novel analogues. udel.edu

The development of "quinalogs," where the quinoline ring is replaced by other aromatic or heteroaromatic systems, is another avenue for creating Cinchona alkaloid mimics. These modifications can influence the electronic properties of the catalyst and its ability to engage in non-covalent interactions, such as π-π stacking, which are often crucial for stereocontrol.

By systematically derivatizing epiquinine to create a library of analogues and mimics, it is possible to develop a deeper understanding of the factors that control enantioselectivity and to design new catalysts with tailored properties for specific asymmetric transformations.

Stereochemical Investigations and Conformational Dynamics of Epiquinine

Conformational Analysis and Energy Landscapes

The conformational flexibility of Cinchona alkaloids, including epiquinine (B123177), arises primarily from rotations around the single bonds connecting the relatively rigid quinoline (B57606) and quinuclidine (B89598) moieties, specifically the C8-C9 and C9-C4' bonds. wiley-vch.descielo.br Understanding the preferred spatial arrangements, or conformers, is crucial for elucidating their behavior in various environments and their interactions with other molecules.

Computational Studies of Conformational Spaces (e.g., PM3, DFT)

Computational methods, such as semiempirical methods like PM3 and more sophisticated Density Functional Theory (DFT), have been extensively employed to explore the conformational landscapes of Cinchona alkaloids, including epiquinine. nih.govnih.gov These studies aim to identify stable conformers and determine their relative energies.

A systematic study using the semiempirical PM3 method investigated the conformational spaces of several Cinchona alkaloids, including epiquinine. nih.gov The results revealed different lowest energy conformations for various alkaloids. For epiquinine, the lowest energy conformation was found to be anti-open-beta. nih.gov DFT studies have also been used to investigate conformers and intramolecular interactions within Cinchona alkaloids. nih.gov

These computational approaches help map the potential energy surface of the molecule, identifying energy minima corresponding to stable conformers and transition states connecting them. escholarship.org

Syn/Anti and Open/Closed Conformations of Quinuclidine and Quinoline Moieties

The relative orientation of the quinoline and quinuclidine rings in Cinchona alkaloids is often described using terms like "syn" and "anti," and the conformation of the quinuclidine moiety relative to the quinoline is described as "open" or "closed." wiley-vch.denih.govresearchgate.net

The "syn" or "anti" designation typically refers to the orientation of the methoxy (B1213986) group on the quinoline ring and the substituent at C9. clockss.org "Syn" indicates they are on the same side, while "anti" indicates they are on opposite sides. clockss.org In the case of epiquinine, the lowest energy conformations identified by PM3 calculations are described as "anti." nih.gov

The "open" and "closed" conformations relate to the orientation of the quinuclidine nitrogen's lone pair relative to the aromatic quinoline ring. wiley-vch.descielo.br In a "closed" conformation, the lone pair points towards the quinoline ring, while in an "open" conformation, it points away. scielo.br For epiquinine, the lowest energy conformations are described as "open." nih.gov

Computational studies have shown that the relative stability of these conformers can be influenced by factors such as solvent polarity and the presence of intramolecular hydrogen bonds. wiley-vch.descielo.br For instance, low energy conformations with an intramolecular hydrogen bond between the quinuclidine nitrogen (N1) and the C9 hydroxyl oxygen (O9) have been observed in epiquinine, with this conformation being identified as the global minimum in some studies. nih.govresearchgate.net This intramolecular hydrogen bond is not found in quinine (B1679958) or quinidine (B1679956). nih.govresearchgate.net

The conformational behavior is strongly influenced by torsion angles, particularly those defining the relative orientation of the quinoline and quinuclidine rings, such as T1 (C4'-C4'-C9-C8) and T2 (C4'-C9-C8-N1), and the orientation of the C9 hydroxyl group (T3: H-O9-C9-C8). nih.govresearchgate.net

Stereochemical Configuration at C9 and its Stereoelectronic Implications

The stereochemical configuration at C9, along with the configuration at C8, determines whether the 8-amino and 9-hydroxy substituents have an erythro or threo relationship. nih.govresearchgate.net In epiquinine, these substituents have a threo orientation, whereas in quinine and quinidine, they have an erythro orientation. nih.govresearchgate.net

Stereoelectronic effects are the influence of the spatial arrangement of electrons and orbitals on molecular properties, including conformation and reactivity. wikipedia.org The specific orientation of the C9 hydroxyl group and the neighboring C8-C9 bond in epiquinine, dictated by its (S) configuration at C9, can lead to specific stereoelectronic interactions. For example, the threo configuration in epiquinine results in a gauche alignment of the N1-H1 and C9-O12 bonds, which has been suggested to restrict its ability to form intermolecular hydrogen bonds with cellular receptor sites in the same way as the erythro isomers. nih.govresearchgate.net This highlights how the stereochemistry at C9 has stereoelectronic implications that affect interactions.

Quasi-Enantiomeric Relationships within Cinchona Alkaloid Series

The Cinchona alkaloid series exhibits interesting stereochemical relationships. Quinine and quinidine are diastereomers that are often described as quasi-enantiomers or pseudoenantiomers due to their similar structures but opposite configurations at C8 and C9. wiley-vch.denih.govresearchgate.net Similarly, epiquinine and epiquinidine (B559691) are considered quasi-enantiomers. nih.govscispace.com

This quasi-enantiomeric relationship arises from the fact that these pairs of alkaloids have opposite configurations at the key stereogenic centers (C8 and C9), even though the quinuclidine moiety itself is chiral and its configuration (1S, 3R, 4S, 5R) is the same within the natural Cinchona alkaloids. wikipedia.orgresearchgate.netnih.govnih.govresearchgate.net The difference in configuration at C9 is particularly relevant when comparing epiquinine to quinine.

The concept of quasi-enantiomerism is important in asymmetric catalysis, where these alkaloids and their derivatives are widely used as chiral catalysts or ligands. wiley-vch.de The different spatial arrangements of quasi-enantiomers can lead to opposite stereochemical outcomes in catalytic reactions.

Impact of Stereochemistry on Molecular Interactions (Non-Biological Receptor Contexts)

While Cinchona alkaloids are historically known for their biological activity, particularly as antimalarials, the stereochemistry of epiquinine also significantly impacts its interactions in non-biological contexts, such as in asymmetric catalysis and interactions with non-biological surfaces or receptors. benchchem.comwiley-vch.de

Epiquinine and its derivatives have emerged as versatile organocatalysts in asymmetric synthesis. benchchem.com The specific stereochemistry of epiquinine, particularly the configuration at C9 and the resulting conformational preferences (like the anti-open conformation and the potential for intramolecular hydrogen bonding), influences how it interacts with substrates and reagents in a catalytic environment. benchchem.comwiley-vch.denih.govresearchgate.net These interactions, which can involve hydrogen bonding, π-π stacking with the quinoline ring, and steric effects, are crucial for controlling the stereochemical outcome of reactions. wiley-vch.deresearchgate.netacs.orgnih.gov

Studies on chiral stationary phases derived from epiquinine have shown that its stereochemistry controls chiral recognition during chromatographic enantiomer separation. researchgate.net The ability of the epiquinine scaffold to engage in intermolecular ion pairing, hydrogen bonding, and subtle steric interactions dictates the preferential binding of one enantiomer over the other. researchgate.net

Compared to quinine, epiquinine exhibits markedly reduced antimalarial activity due to its different stereochemistry at C9. benchchem.comasm.org However, this difference in stereochemistry can enhance its utility in certain catalytic applications, with epiquinine derivatives achieving higher enantioselectivity in some reactions compared to quinine-based catalysts. benchchem.com This highlights how the specific stereochemical arrangement in epiquinine, while detrimental to its original biological function, can be advantageous in designed non-biological molecular interactions, such as those in catalysis or chiral separations.

The crystal structures of epiquinine and its complexes have been analyzed to understand these molecular interactions at a fundamental level. benchchem.com These studies provide insights into how the spatial arrangement of functional groups in epiquinine influences its ability to interact with other molecules, which is vital for understanding its behavior in non-biological applications. benchchem.com

Epiquinine As an Organocatalyst in Asymmetric Synthesis

Applications in Enantioselective Organic Transformations

Epiquinine (B123177), a diastereomer of quinine (B1679958), and its derivatives have emerged as powerful organocatalysts in asymmetric synthesis. The unique stereochemical arrangement of epiquinine, particularly the syn-disposition of the C3-vinyl group and the C4-quinoline ring relative to the C8-C9 bond, allows for distinct stereocontrol in a variety of chemical transformations. Its derivatives, especially 9-amino(9-deoxy)epiquinine, function as versatile primary amine catalysts that can activate carbonyl compounds through the formation of chiral iminium ions or enamines. This activation mode is central to its application in a range of enantioselective reactions.

Michael Additions (e.g., Vinylogous Michael Addition)

Epiquinine derivatives, most notably 9-amino-9-deoxyepiquinine, are highly effective catalysts for asymmetric Michael additions, including the more complex vinylogous variants. These reactions are fundamental for carbon-carbon bond formation. The catalyst operates through iminium ion activation of α,β-unsaturated carbonyl compounds, which lowers their LUMO and facilitates nucleophilic attack.

Research has demonstrated that 9-amino-9-deoxyepiquinine efficiently catalyzes the Michael addition of various nucleophiles to α,β-unsaturated ketones. nih.gov For instance, the reaction of α,α-dicyanoalkenes with α,β-unsaturated ketones can proceed through a Michael-Michael-retro-Michael cascade, promoted by 9-amino-9-deoxyepiquinine, to yield highly enantioenriched polysubstituted 2-cyclohexen-1-one (B156087) derivatives. researchgate.net The catalyst's efficacy has also been proven in additions of nucleophiles like bromonitromethane (B42901) to a wide array of enones. recercat.cat A polystyrene-supported version of the 9-amino(9-deoxy)epi quinine catalyst has been developed, allowing for easy recycling and application in continuous flow processes, maintaining high conversion and enantioselectivity. recercat.catrsc.org

A notable application is the direct vinylogous Michael addition of unactivated α-Angelica lactone to enones. This reaction, catalyzed by 9-amino-9-deoxy-epi-quinine with an acid co-catalyst, produces γ,γ-disubstituted butenolides in high yields, with moderate-to-good diastereoselectivities and excellent enantioselectivities. The mechanism involves the formation of a key covalent imine intermediate between the catalyst and the enone, which then interacts with the acid co-catalyst to form a structured supramolecular assembly that dictates the stereochemical outcome. nih.gov

| Nucleophile | Acceptor (Enone) | Catalyst | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| Dimethyl Malonate | (E)-Chalcone | 9-Amino-9-deoxyepiquinine | 95 | 90 | nih.gov |

| Nitromethane | (E)-Chalcone | 9-Amino-9-deoxyepiquinine | 96 | 85 | nih.gov |

| Thiophenol | 2-Cyclohexen-1-one | PS-supported 9-amino(9-deoxy)epi quinine | >99 | 92 | recercat.cat |

| Bromonitromethane | (E)-1,3-Diphenylprop-2-en-1-one | PS-supported 9-amino(9-deoxy)epi quinine | 95 | 92 | recercat.cat |

Friedel-Crafts Alkylations

The asymmetric Friedel-Crafts alkylation is a powerful method for forming carbon-carbon bonds between an aromatic ring and an alkyl source. Derivatives of epiquinine have been successfully employed as organocatalysts in this transformation. Specifically, 9-amino(9-deoxy)epi quinine has been used to catalyze the enantioselective Friedel-Crafts alkylation of indoles with α,β-unsaturated ketones. nih.govspringernature.com

The reaction mechanism relies on the formation of a chiral iminium ion from the enone and the primary amine of the catalyst. This activation makes the enone more susceptible to nucleophilic attack by the electron-rich indole. Mechanistic studies, combining experimental and theoretical approaches, have revealed that the achiral acid co-catalyst plays a crucial role. It forms a well-structured ion-pair with the iminium intermediate, creating a supramolecular assembly stabilized by noncovalent interactions. Within this assembly, the anion of the acid is responsible for shielding one face of the iminium ion, thereby directing the incoming nucleophile to the opposite face and ensuring high stereoselectivity. nih.gov This cooperative catalysis model explains the high efficiency and enantiocontrol observed in these reactions.

| Indole Substrate | Enone Substrate | Catalyst System | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| Indole | (E)-4-Phenylbut-3-en-2-one | 9-Amino(9-deoxy)epi quinine + Acid | 99 | 90 | nih.gov |

| 5-Methoxyindole | (E)-4-Phenylbut-3-en-2-one | 9-Amino(9-deoxy)epi quinine + Acid | 99 | 92 | nih.gov |

| Indole | (E)-1-Phenylpent-1-en-3-one | 9-Amino(9-deoxy)epi quinine + Acid | 90 | 93 | nih.gov |

Desymmetrization Reactions (e.g., Atroposelective Desymmetrization of Maleimides)

Asymmetric desymmetrization is a potent strategy for generating chiral molecules from meso or prochiral substrates. Epiquinine-derived primary amines have proven to be effective catalysts in such transformations, particularly in the atroposelective desymmetrization of N-arylmaleimides. This reaction creates C-N axial chirality, a structural motif of increasing importance in medicinal chemistry and materials science.

The vinylogous atroposelective desymmetrization of N-(2-tert-butylaryl)maleimide catalyzed by 9-amino(9-deoxy)epi-quinine is a key example. Computational studies have elucidated the mechanism, showing that the catalyst controls the atroposelectivity through a combination of steric and dispersion interactions. An acid co-catalyst is crucial for creating a closed transition state that activates both the dienamine (formed from the nucleophile and catalyst) and the maleimide (B117702) electrophile. This organized transition state effectively differentiates between the two prochiral carbonyl groups of the maleimide, leading to a highly selective reaction.

While this specific area is a subject of advanced computational investigation, related studies on cinchona alkaloids demonstrate their utility in recognizing the atropotopic faces of maleimides and directing nucleophilic attack to one of the two vinylic carbons with high stereocontrol.

Aldol (B89426) Reactions

The aldol reaction is a cornerstone of carbon-carbon bond formation, creating a β-hydroxy carbonyl moiety. Epiquinine derivatives have been developed into effective catalysts for direct asymmetric aldol reactions. A notable example is the use of 9-amino-9-epi-Cinchona ditartrates as catalysts for the reaction between unprotected hydroxyacetone (B41140) (acetol) and various activated aromatic aldehydes. rsc.org

This catalytic system provides exclusively the linear aldol products in quantitative yields with good diastereoselectivity (favoring the syn-isomer) and high enantioselectivity (up to 90% ee). rsc.org A significant advantage of this protocol is its operational simplicity and adherence to green chemistry principles; it avoids hazardous solvents and the need for chromatographic purification. The desired aldol products can be isolated via simple extraction, and their enantiomeric excess can often be enhanced to >99% through a single crystallization. The use of catalysts derived from either quinine or its epimer gives access to both enantiomers of the final product. rsc.org

| Aldehyde Substrate | Catalyst | Yield (%) | syn:anti ratio | ee (%) of syn-isomer | Reference |

|---|---|---|---|---|---|

| 4-Nitrobenzaldehyde | 9-Amino-9-epi-cinchonine ditartrate | 99 | 91:9 | 90 | rsc.org |

| 4-Chlorobenzaldehyde | 9-Amino-9-epi-cinchonine ditartrate | 99 | 88:12 | 86 | rsc.org |

| 4-Cyanobenzaldehyde | 9-Amino-9-epi-cinchonine ditartrate | 99 | 89:11 | 88 | rsc.org |

| 2-Nitrobenzaldehyde | 9-Amino-9-epi-cinchonine ditartrate | 99 | 90:10 | 85 | rsc.org |

Knoevenagel Condensations

The Knoevenagel condensation involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone, typically yielding an electron-deficient alkene. While its diastereomer, quinine, is more commonly cited as a catalyst for this reaction, epiquinine derivatives have also been successfully utilized, particularly within tandem reaction sequences. mdpi.com

For example, a reaction between enones and malononitrile (B47326) catalyzed by 9-amino-9-deoxy-epiquinine can proceed through an initial Michael addition and intramolecular cyclization, followed by a final Knoevenagel condensation step to yield complex chromene derivatives. mdpi.com In this sequence, the epiquinine derivative catalyzes multiple steps, showcasing its versatility. The catalyst activates the enone via iminium formation for the initial Michael attack, and the basic nature of the amine likely facilitates the subsequent condensation step. This demonstrates that epiquinine is a competent catalyst for the Knoevenagel condensation, integrating it into more complex transformations to build molecular complexity in a single operation.

Asymmetric Amination Reactions

Asymmetric amination reactions, which install a nitrogen-containing group enantioselectively, are vital for the synthesis of chiral amines and their derivatives. Salts of 9-amino-9-deoxy-epiquinine have been shown to be efficient catalysts for the conjugate addition of N-heterocycles to α,β-unsaturated enones, a process also known as an aza-Michael reaction. researchgate.net

These reactions work for cyclic, acyclic, and aromatic enones, reacting with N-heterocycles like 1H-benzotriazole to provide the corresponding Michael adducts in high yields and with good to excellent enantioselectivities. researchgate.net Furthermore, novel catalysts combining the 9-amino(9-deoxy)epiquinine scaffold with other motifs, such as sulfonamido-thiourea-DPEDA, have been developed. These bifunctional catalysts are highly effective in promoting the conjugate addition of dicarbonyl compounds to nitroolefins and vinyl sulfones. mdpi.com The epiquinine moiety, with its distinct stereochemistry and functional groups, is crucial for establishing the chiral environment necessary to achieve high levels of stereocontrol in these C-N bond-forming reactions. acs.org

Mechanistic Elucidation of Organocatalytic Processes

The effectiveness of epiquinine and its derivatives in catalyzing stereoselective reactions stems from a complex interplay of electronic and steric factors. Understanding these mechanisms at a molecular level is crucial for optimizing existing reactions and designing new, more efficient catalysts.

Density Functional Theory (DFT) for Transition State Analysis

Density Functional Theory (DFT) has become an indispensable tool for unraveling the mechanisms of organocatalytic reactions involving epiquinine. nih.govresearchgate.net Computational studies using DFT allow for the detailed analysis of reaction pathways and the characterization of transition state (TS) geometries and energies. nih.govresearchgate.net For instance, in the vinylogous atroposelective desymmetrization of N-aryl maleimides catalyzed by 9-amino(9-deoxy)epiquinine, DFT calculations were employed to understand the origin of the observed stereoselectivity. nih.gov

These computational models can accurately predict the energy barriers for the formation of different stereoisomers. By calculating the relative Gibbs free energy of activation (ΔG‡) for competing transition states, researchers can rationalize the experimentally observed enantiomeric excess. nih.gov DFT methods, such as B3LYP, are used to optimize the ground state and transition state geometries of all structures involved in the catalytic cycle. researchgate.net This analysis provides critical insights into the structural parameters, including bond lengths and angles, that define the stereochemistry of the reaction's outcome. researchgate.net

Table 1: Example of DFT-Calculated Energy Data for Transition States This table is illustrative and based on typical data presented in computational studies.

| Transition State | Product Enantiomer | Relative Energy (kcal/mol) | Key Stabilizing Interaction |

|---|---|---|---|

| TS-A | (R)-enantiomer | 0.0 | Hydrogen Bond (N-H···O) |

Role of Steric and Dispersion Interactions in Stereocontrol and Atroposelectivity

The three-dimensional structure of the epiquinine catalyst plays a pivotal role in dictating the stereochemical outcome of a reaction. The arrangement of its quinuclidine (B89598) and quinoline (B57606) moieties creates a defined chiral pocket that directs the approach of the substrates. Both steric hindrance and subtle, attractive dispersion forces are key to this control. nih.govnih.gov

In the asymmetric desymmetrization of N-(2-t-butylaryl)maleimides, the atroposelectivity was found to originate from a combination of steric and dispersion interactions between the catalyst and the substrate in the transition state. nih.gov High-level quantum calculations and methods like Local Energy Decomposition (LED) analysis can quantify these noncovalent interactions. nih.gov This analysis often reveals that a delicate balance between destabilizing steric repulsion and stabilizing London dispersion (LD) forces is responsible for the observed enantioselectivity. nih.gov In some cases, while one transition state might be favored due to lower steric congestion, a competing transition state leading to the major product can be overwhelmingly stabilized by more favorable dispersion interactions within a more compact structure. nih.gov

Iminium Ion Activation and Enamine Catalysis Pathways

Primary amine derivatives of epiquinine, such as 9-amino(9-deoxy)epiquinine, are renowned for their ability to activate carbonyl compounds through two primary catalytic modes: iminium ion activation and enamine catalysis. acs.orgnih.govnih.gov

Iminium ion catalysis is a common strategy for activating α,β-unsaturated aldehydes and ketones. nih.gov The condensation of the primary amine catalyst with the carbonyl compound forms a protonated imine, or iminium ion. acs.orgnih.gov This process lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, enhancing its electrophilicity and making it more susceptible to attack by a nucleophile. nih.govcaltech.edu This activation mode is central to reactions like the Friedel-Crafts alkylation of indoles with enones, catalyzed by 9-amino(9-deoxy)epiquinine. acs.orgnih.gov

Enamine catalysis , conversely, involves the formation of a nucleophilic enamine intermediate from the reaction of the amine catalyst with a saturated aldehyde or ketone. nih.govnobelprize.org This intermediate has a high-energy Highest Occupied Molecular Orbital (HOMO), turning the carbonyl compound into a potent nucleophile that can react with various electrophiles. nih.gov In some complex transformations, a tandem approach that couples both iminium ion and enamine catalysis within a single catalytic cycle can be exploited to synthesize complex molecules. nobelprize.orgresearchgate.net

Non-Covalent Interactions: Hydrogen Bonding and Ion-Pairing

Beyond steric and dispersion forces, specific non-covalent interactions like hydrogen bonding and ion-pairing are fundamental to the catalytic action of epiquinine-based organocatalysts. acs.orgmdpi.comresearchgate.net These interactions are crucial for creating a highly organized supramolecular assembly in the transition state. nih.gov

In the Friedel-Crafts alkylation catalyzed by 9-amino(9-deoxy)epiquinine, an achiral acid cocatalyst plays an essential role. acs.orgnih.gov The catalyst and the enone form a covalent imine intermediate, which then interacts with the acid's conjugate base to form a well-defined ion-pair. acs.orgnih.gov This assembly is stabilized by multiple non-covalent interactions, and the anion of the cocatalyst is directly involved in the stereocontrolling event by dictating the facial selectivity of the iminium ion. acs.orgnih.gov

Hydrogen bonding is another critical interaction. mdpi.comuni-regensburg.de The N-H groups on catalysts can act as hydrogen-bond donors, activating electrophiles or stabilizing charged intermediates. mdpi.com The strength and geometry of these hydrogen bonds can significantly influence the reaction's efficiency and selectivity by reducing the degrees of freedom of the substrate and acting as a structural anchor within the transition state complex. uni-regensburg.denih.gov

Design and Development of Advanced Epiquinine-Derived Organocatalysts

Building upon the mechanistic understanding of the native epiquinine scaffold, researchers have designed more complex and efficient catalysts by incorporating additional functional groups.

Bifunctional Catalyst Architectures and Their Synergistic Effects

A prominent strategy in modern organocatalyst design is the creation of bifunctional catalysts, where the epiquinine core is appended with another catalytic moiety, such as a thiourea (B124793) or squaramide group. researchgate.netmdpi.com These catalysts can activate both the nucleophile and the electrophile simultaneously, often leading to synergistic effects and enhanced reactivity and selectivity. rsc.org

For example, a bifunctional epiquinine-thiourea catalyst can operate through a dual-activation mechanism. mdpi.com The basic quinuclidine nitrogen can deprotonate a pro-nucleophile, while the thiourea moiety, with its two N-H groups, activates the electrophile via hydrogen bonding. mdpi.com In such a system, the preferred mode of activation involves the catalyst's protonated amine activating the electrophile while the nucleophile is oriented by hydrogen bonds with the thiourea group. mdpi.com This cooperative action within a single molecule creates a highly ordered transition state, leading to superior catalytic performance compared to using two separate catalysts.

Incorporation of Thiourea and Amino Acid Moieties

The functionalization of epiquinine at the C9-amino position with thiourea and amino acid-derived groups has given rise to a powerful class of bifunctional organocatalysts. These catalysts possess both a basic tertiary amine (the quinuclidine nitrogen) and a hydrogen-bond donor (the thiourea or amide moiety), enabling them to simultaneously activate both the nucleophile and the electrophile in a reaction.

A family of epi-cinchona-based thiourea organocatalysts has been synthesized and proven effective in promoting enantioselective Michael additions. nih.gov For instance, in the conjugate addition of nitroalkanes to chalcones, these bifunctional catalysts have demonstrated the ability to deliver products with high enantioselectivities and chemical yields. nih.gov The thiourea group, in concert with the epiquinine scaffold, creates a chiral environment that effectively shields one face of the electrophile, directing the nucleophilic attack to the other face and thus controlling the stereochemistry of the newly formed stereocenter.

The versatility of this catalyst design is further highlighted by its application in the reaction of α,β-unsaturated N-acylpyrroles, which serve as mimics for chalcones. nih.gov The resulting adducts can be readily transformed into other valuable, biologically relevant compounds, demonstrating the synthetic utility of these epiquinine-derived catalysts. nih.gov This approach has been successfully applied to the concise, stereoselective synthesis of (R)-rolipram. nih.gov

The incorporation of amino acid moieties, often in conjunction with a thiourea linker, introduces additional stereocenters and functional groups that can further refine the catalyst's stereodifferentiating ability. These modifications allow for a modular approach to catalyst design, where the steric and electronic properties can be fine-tuned for a specific transformation.

Table 1: Performance of Epiquinine-Derived Thiourea Catalysts in the Michael Addition of Nitromethane to Chalcone

| Catalyst Structure | Yield (%) | Enantiomeric Excess (ee, %) |

| Epiquinine-Thiourea Derivative A | 95 | 92 |

| Epiquinine-Thiourea Derivative B | 92 | 88 |

| Epiquinine-Thiourea Derivative C | 98 | 95 |

This table presents hypothetical data for illustrative purposes, based on the high yields and enantioselectivities reported in the literature for similar reactions.

Modulation of Catalyst Conformation and Rigidity for Enhanced Selectivity

The enantioselectivity of an organocatalyst is intimately linked to its three-dimensional structure and conformational flexibility. For Cinchona alkaloid derivatives like epiquinine, the relative orientation of the quinoline ring and the quinuclidine moiety plays a crucial role in defining the chiral pocket of the catalyst. Modulating the conformation and rigidity of the catalyst framework is a key strategy for enhancing stereoselectivity.

Increasing the rigidity of a catalyst can pre-organize it into a single, catalytically active conformation, thereby reducing the number of competing, non-selective transition states. nih.gov This principle has been explored in catalyst design by introducing structural elements that restrict rotational freedom. While not exclusively focused on epiquinine, studies on related systems have shown that rigidification can lead to improved selectivity. nih.govnih.gov For instance, replacing a flexible amide linker with a more rigid cyclic structure can lock the catalyst into a conformation that is more effective at discriminating between the two prochiral faces of a substrate. nih.gov

In the context of epiquinine-based catalysts, this can be achieved by introducing bulky substituents or by cyclizing parts of the catalyst scaffold. These modifications can force the quinoline and quinuclidine rings into a specific spatial arrangement, creating a more defined and effective chiral environment. The goal is to design a catalyst that is conformationally flexible enough to bind the substrates but rigid enough to enforce a highly ordered and stereoselective transition state.

Pseudo-Enantiomeric Properties in Catalyst Design

Cinchona alkaloids, including quinine and its diastereomer quinidine (B1679956), are often referred to as pseudo-enantiomers. nih.gov While not true mirror images, they frequently catalyze reactions to afford products with opposite enantiomeric configurations. Epiquinine and its corresponding diastereomer, epiquinidine (B559691), also exhibit this pseudo-enantiomeric relationship. This property is a significant advantage in asymmetric synthesis, as it allows for the selective synthesis of either enantiomer of a product by simply choosing the appropriate Cinchona alkaloid-derived catalyst. nih.gov

This principle has been effectively utilized in the design of phase-transfer catalysts derived from Cinchona alkaloids. nih.gov By selecting either an epiquinine-based catalyst or its pseudo-enantiomeric counterpart, chemists can achieve complementary enantioselectivity in reactions such as the hydrolytic dynamic kinetic resolution of racemic compounds. nih.gov Density functional theory (DFT) calculations have been employed to understand the structural basis for this enantiomeric preference, revealing how the orientation of the quinoline and substrate aromatic rings can differ between the two pseudo-enantiomeric catalyst-substrate complexes, leading to the observed opposite stereochemical outcomes. nih.gov

Advanced Analytical Method Development for Epiquinine and Its Isomers

Chromatographic Enantiomer Separation

Chromatographic methods, especially chiral chromatography, are indispensable for separating enantiomers and diastereomers of compounds like epiquinine (B123177). The development and application of specialized CSPs are central to achieving effective enantiomer separation.

Development of Epiquinine-Derived Chiral Stationary Phases (CSPs)

Epiquinine and other Cinchona alkaloids serve as valuable scaffolds for the development of CSPs due to their rigid chiral framework and multiple potential interaction sites. mdpi.com CSPs derived from Cinchona alkaloids, including epiquinine, have been synthesized by immobilizing the alkaloid or its derivatives onto solid supports, typically silica. researchgate.netchem-soc.siresearchgate.net

For instance, new cinchona-type chiral selectors have been prepared by attaching N-pivaloyl-glycine, N-pivaloyl-(S)-valine, and N-pivaloyl-(R)-valine segments to the C9-amino function of 9-amino-9-(deoxy)-epiquinine (eAQN) and subsequently immobilizing them onto silica. researchgate.netchem-soc.si Another approach involved designing a new CSP by introducing 9-amino-9-deoxy-9-epiquinine, derivatized with a 3,5-dinitrobenzoyl (DNB) fragment, onto silica. researchgate.netresearchgate.net This design aimed to combine interaction sites typical of both Pirkle-type phases (π–π and hydrogen bonding) and weak-anion-exchanger phases (ionic interactions). researchgate.netresearchgate.net

The enantioseparation potential of these epiquinine-derived CSPs is influenced by the nature of the attached functionalities and the absolute stereochemistry of these segments. researchgate.netchem-soc.si Evaluation of these CSPs with various N-carbamoyl protected amino acids under polar organic mobile phase conditions has shown their chiral recognition capabilities. researchgate.netchem-soc.si

Mechanisms of Chiral Recognition on Cinchona Alkaloid-Based CSPs

Chiral recognition on Cinchona alkaloid-based CSPs is a complex process driven by a combination of intermolecular interactions between the chiral selector on the stationary phase and the enantiomers of the analyte. These interactions can include ionic pairing, hydrogen bonding, π–π interactions, and steric interactions. mdpi.comresearchgate.netchem-soc.siacs.orgumich.edu

For CSPs acting as chiral ion exchangers, the primary driving force for retention of ionizable analytes is electrostatic attraction between the charged selector and the analyte. mdpi.comumich.eduresearchgate.net Chiral recognition is then achieved through additional interactions such as π–π, steric, and hydrogen bonding interactions. mdpi.comresearchgate.netchem-soc.siumich.edu The quinoline (B57606) ring can participate in π–π interactions, while the quinuclidine (B89598) nitrogen can act as an ion-exchange site. researchgate.netresearchgate.net The stereochemistry at the C9 position of the cinchonan (B1244166) backbone has been identified as a key structural feature controlling the elution order of enantiomers. nih.gov

Studies on cinchona alkaloid carbamate-type receptors have shown that simultaneous multiple-contact ion-pairing, hydrogen bonding, and π-stacking are possible for the more retained enantiomer. capes.gov.br An asymmetric dimeric self-assembly involving simultaneous intra- and intermolecular thiourea (B124793) hydrogen bonding and a CH/π interaction has also been observed for thiourea-modified epi-cinchona derivatives, which favors a quinoline T-shaped aromatic π-π stacking interaction. nih.gov

Impact of Mobile Phase Composition and Temperature on Enantioseparation Thermodynamics

The mobile phase composition and temperature significantly influence retention and enantioseparation on chiral columns. researchgate.netresearchgate.net In polar organic mobile phase conditions used with cinchona-based anion exchange-type CSPs, a combination of a protic solvent (e.g., methanol) and an aprotic solvent (e.g., acetonitrile) is often used, along with acidic and basic additives to facilitate ionic interactions and regulate peak shapes. mdpi.comresearchgate.net The size and concentration of amine additives in the mobile phase can affect retention times, following the principles of ion exchange chromatography. mdpi.com

Temperature studies are crucial for understanding the thermodynamics of enantioseparation. Experiments performed over a range of temperatures allow for the calculation of thermodynamic parameters such as enthalpy (ΔH°) and entropy (ΔS°) changes associated with the transfer of enantiomers between the mobile and stationary phases. researchgate.netresearchgate.net For many analytes on quinine-based CSPs, enantioseparation factors increase at low column temperatures, indicating that enthalpic contributions are the dominant driving force for chiral recognition. researchgate.net However, both enthalpy-controlled and entropy-controlled separations have been observed depending on the temperature range. researchgate.net The change in the enantioseparation factor as a function of temperature can vary depending on the analyte and the mobile phase composition. u-szeged.hu

Spectroscopic Characterization for Stereochemical Assignment

While chromatography is essential for separating isomers, spectroscopic techniques provide detailed structural information necessary for confirming stereochemical assignments and elucidating conformational preferences.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Configurational and Conformational Elucidation

NMR spectroscopy is a powerful tool for the structural and conformational analysis of chiral molecules like epiquinine and its derivatives. researchgate.netnih.gov It can provide insights into the configuration of stereogenic centers and the preferred conformations in solution. researchgate.netnih.gov